![molecular formula C26H28N4O2 B2864092 5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide CAS No. 1251601-68-9](/img/structure/B2864092.png)
5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a novel compound that has been disclosed to inhibit JAK . It can be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans, such as inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .科学的研究の応用
Selective Human A3 Adenosine Receptor Antagonists
1,2,4-Triazolo[1,5-a]quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists. This research has yielded compounds with significant potency and selectivity, offering insights into the structural and electrostatic requirements for receptor recognition and binding. These findings support the compounds' potential in designing new therapeutic agents targeting the human A3 adenosine receptor, with implications for treating various diseases (Catarzi et al., 2005).
Synthesis of Novel Selective AMPA Receptor Antagonists
The synthesis and biological evaluation of analogues of triazoloquinoxaline derivatives have revealed their activity as novel and selective AMPA receptor antagonists. This research contributes to the understanding of structure-activity relationships among these compounds, highlighting their potential in developing new treatments for neurological disorders (Catarzi et al., 2004).
Chemical Properties Exploration
Studies on nucleophilic reactions of related compounds have provided insights into their chemical behavior and reactivity. These findings are essential for further chemical modifications and the synthesis of novel derivatives with potential scientific and pharmacological applications (Hamby & Bauer, 1987).
Antimicrobial Activity
Research on quinoline derivatives containing an azole nucleus has shown good to moderate antimicrobial activity against a variety of microorganisms. These studies contribute to the search for new antimicrobial agents with potential applications in combating infectious diseases (Özyanik et al., 2012).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]quinoline-derived ureas and their evaluation for anticancer activity has identified compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research highlights the potential of these compounds as leads for developing new anticancer therapies (Reddy et al., 2015).
作用機序
将来の方向性
The compound’s potential for the prevention and treatment of various conditions suggests that it could be a promising area for future research . Further studies could focus on optimizing the compound’s structure to enhance its efficacy and reduce potential side effects. Additionally, more research is needed to fully understand the compound’s mechanism of action and to explore its potential applications in treating other diseases.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-16-30(17-13-18)24-26(28-15-14-27-24)32-21-9-6-20(7-10-21)25(31)29-23-11-8-19-4-2-3-5-22(19)23/h2-7,9-10,14-15,18,23H,8,11-13,16-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGHBRRNQATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。